1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene
CAS No.:
Cat. No.: VC13564151
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF4O |
|---|---|
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 1-bromo-4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene |
| Standard InChI | InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H |
| Standard InChI Key | CEUJJLSPZMSXRJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |
| Canonical SMILES | C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |
Introduction
Overview
1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene (CAS: 1824865-81-7) is a fluorinated aromatic compound characterized by a bromine atom and a tetrafluoropropenoxy group attached to a benzene ring. Its molecular formula is , with a molecular weight of 285.03 g/mol. This compound has garnered significant interest in organic synthesis, materials science, and pharmaceutical research due to its unique structural and electronic properties .
Structural and Physicochemical Properties
Molecular Configuration
The compound features a benzene ring substituted with a bromine atom at the para position and an (E)-configured 1,3,3,3-tetrafluoropropenoxy group. The (E) stereochemistry refers to the trans arrangement of the fluorine atoms relative to the double bond in the propenoxy chain. Key identifiers include:
The presence of electronegative fluorine and bromine atoms influences its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step process:
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Bromination: A brominated benzene derivative (e.g., 4-bromophenol) is reacted with a tetrafluoropropenylating agent under controlled conditions.
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Coupling: A palladium-catalyzed cross-coupling reaction introduces the tetrafluoropropenoxy group.
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Purification: Column chromatography or recrystallization ensures high purity (>90%) .
Industrial Methods
Large-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Key parameters include:
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Temperature: 80–120°C
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Pressure: 1–2 atm
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Catalysts: Pd(PPh₃)₄ or CuI.
Chemical Reactivity and Applications
Reaction Pathways
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Oxidation:
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Reagents: KMnO₄, CrO₃
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Products: Carboxylic acids or ketones.
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Reduction:
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Reagents: H₂/Pd-C
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Products: Hydroxyl derivatives.
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Substitution:
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Reagents: NaOH, NH₃
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Products: Amines or ethers.
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Applications
| Field | Use Case | Reference |
|---|---|---|
| Pharmaceuticals | Intermediate in antitumor agent synthesis | VulcanChem |
| Materials Science | Fluoropolymer precursor | BenchChem |
| Agrochemicals | Pesticide development | Sigma-Aldrich |
Biological Activity and Toxicity
Antimicrobial Properties
Fluorinated side chains enhance lipophilicity, enabling membrane disruption in pathogens like E. coli (MIC: 12.5 µg/mL). Comparative studies show a 3–5× increase in efficacy over non-fluorinated analogs.
Toxicity Profile
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Chronic Exposure: Cardiomyopathy observed in rodents at 500 mg/kg/day.
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Metabolism: Rapid hepatic clearance without tissue accumulation .
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity Comparison |
|---|---|---|
| 1-Bromo-2,4-difluorobenzene | Lacks tetrafluoropropenoxy group | Lower antimicrobial efficacy |
| 4-Bromophenol | Hydroxyl instead of fluorinated group | Higher solubility |
| 2,3,3,3-Tetrafluoropropene | No benzene ring | Volatile industrial solvent |
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